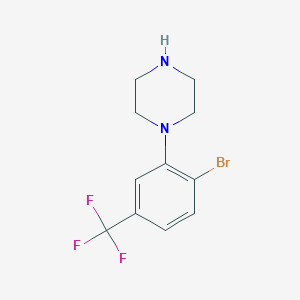
Lithium, (4-pentylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium, (4-pentylphenyl)- is an organolithium compound with the molecular formula C11H15Li. It is a derivative of phenyllithium, where the phenyl group is substituted with a pentyl chain at the para position. This compound is primarily used in organic synthesis as a strong base and nucleophile, facilitating various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium, (4-pentylphenyl)- can be synthesized through the reaction of 4-pentylbromobenzene with lithium metal in anhydrous ether or tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive lithium species from reacting with moisture or oxygen.
Industrial Production Methods: While specific industrial production methods for 4-pentylphenyllithium are not widely documented, the general approach involves the use of large-scale reactors with controlled environments to ensure the purity and yield of the product. The process may include steps such as solvent purification, temperature control, and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: Lithium, (4-pentylphenyl)- undergoes several types of reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds (e.g., aldehydes, ketones) to form alcohols.
Nucleophilic Substitution: It can replace halides in organic molecules.
Metalation: It can deprotonate weak acids to form new organolithium compounds.
Common Reagents and Conditions:
Solvents: Anhydrous ether, tetrahydrofuran (THF)
Reagents: Carbonyl compounds, halides, weak acids
Conditions: Inert atmosphere, low temperatures (typically -78°C to 0°C)
Major Products:
Alcohols: Formed from the addition to carbonyl compounds.
Substituted Aromatics: Formed from nucleophilic substitution reactions.
New Organolithium Compounds: Formed from metalation reactions.
Scientific Research Applications
Lithium, (4-pentylphenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Utilized in the development of new drug candidates through the formation of carbon-carbon bonds.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-pentylphenyllithium involves its role as a nucleophile and base. It donates electrons to electrophilic centers in organic molecules, facilitating the formation of new bonds. The lithium atom stabilizes the negative charge on the carbon atom, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic transformations to construct complex molecular architectures.
Comparison with Similar Compounds
Phenyllithium: The parent compound, used for similar nucleophilic and metalation reactions.
Butyllithium: Another organolithium reagent, commonly used in organic synthesis.
Methyllithium: A smaller organolithium compound with similar reactivity but different steric properties.
Uniqueness: Lithium, (4-pentylphenyl)- is unique due to the presence of the pentyl chain, which imparts different steric and electronic properties compared to other organolithium compounds. This can influence the selectivity and outcome of reactions, making it a valuable reagent in specific synthetic applications.
Properties
CAS No. |
100907-47-9 |
|---|---|
Molecular Formula |
C11H15Li |
Molecular Weight |
154.2 g/mol |
IUPAC Name |
lithium;pentylbenzene |
InChI |
InChI=1S/C11H15.Li/c1-2-3-5-8-11-9-6-4-7-10-11;/h6-7,9-10H,2-3,5,8H2,1H3;/q-1;+1 |
InChI Key |
POWSVIZSGKRCPM-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CCCCCC1=CC=[C-]C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


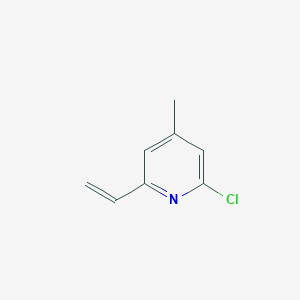


![Methyl 2-cyano-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetate](/img/structure/B8612485.png)
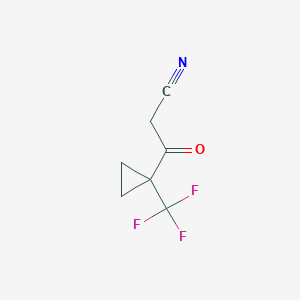
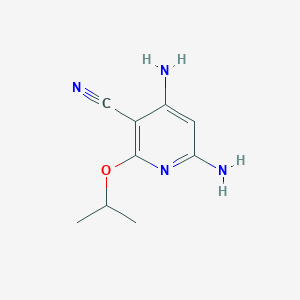
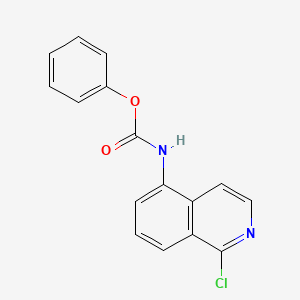
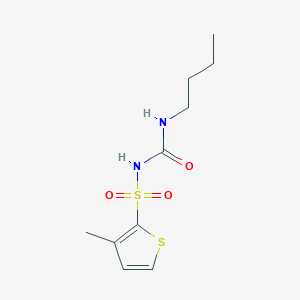


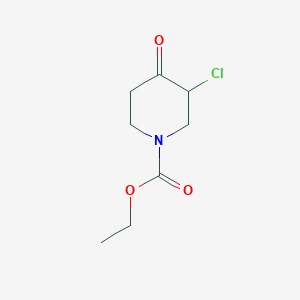
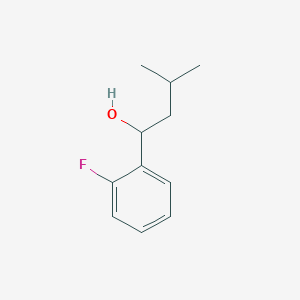
![(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)trimethylsilane](/img/structure/B8612550.png)
